Methyl 2,5-dimethyl-2-vinylhex-4-enoate
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Overview
Description
Methyl 2,5-dimethyl-2-vinylhex-4-enoate is an organic compound with the molecular formula C11H18O2. It is characterized by its ester functional group and a vinyl group attached to a hexenoate backbone. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dimethyl-2-vinylhex-4-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,5-dimethyl-2-vinylhex-4-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-2-vinylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group allows for various substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2,5-dimethyl-2-vinylhex-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyl-2-vinylhex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes. The vinyl group allows for additional reactivity, enabling the compound to interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethylhex-4-enoate: Lacks the vinyl group, resulting in different reactivity and applications.
Ethyl 2,5-dimethyl-2-vinylhex-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.
Uniqueness
Methyl 2,5-dimethyl-2-vinylhex-4-enoate is unique due to its combination of a vinyl group and an ester functional group, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
66052-32-2 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 2-ethenyl-2,5-dimethylhex-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-6-11(4,10(12)13-5)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |
InChI Key |
XMOTZXPRFDJZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C=C)C(=O)OC)C |
Origin of Product |
United States |
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